

CAS number 17450-34-9 properties and uses

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1H-imidazole-1-acetate*

Cat. No.: B093365

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 1H-imidazole-1-acetate** (CAS Number: 17450-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-imidazole-1-acetate, bearing the CAS number 17450-34-9, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic data, and a thorough exploration of its current and prospective applications. With the imidazole moiety being a cornerstone in numerous biologically active compounds, this guide delves into the established roles of imidazole derivatives as antifungal and anticancer agents, providing a framework for understanding the potential therapeutic applications of **Ethyl 1H-imidazole-1-acetate**. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this valuable synthetic intermediate.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.^[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicity, allow it to engage in a variety of non-covalent interactions with biological targets such as enzymes and receptors.^[2]

This makes imidazole-containing compounds valuable assets in the design of novel therapeutic agents. **Ethyl 1H-imidazole-1-acetate**, as a readily accessible derivative, provides a key entry point for the synthesis of more complex molecules with tailored biological activities. Its applications span from being a crucial intermediate in the synthesis of pharmaceuticals, including antifungal and anticancer drugs, to its use in the development of agrochemicals and functional materials like ionic liquids.^[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ethyl 1H-imidazole-1-acetate** is paramount for its effective use in research and development.

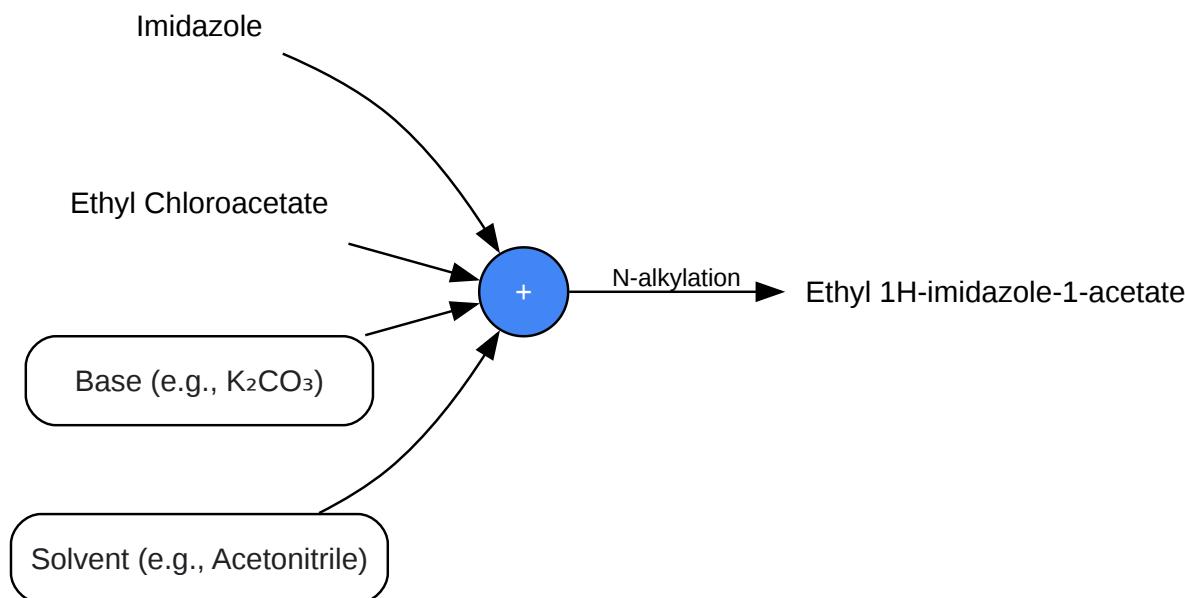
Property	Value	Source(s)
CAS Number	17450-34-9	[4]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[4]
Molecular Weight	154.17 g/mol	[4]
Physical State	Colorless to yellow liquid or semi-solid	[4]
Melting Point	Data not consistently available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in a variety of organic solvents	
InChI Key	OITZNDMCFHYWLX-UHFFFAOYSA-N	[4]
SMILES	CCOC(=O)CN1C=CN=C1	[4]

Note: There are some discrepancies in the reported physical state of this compound in various sources. It is advisable to handle it as a liquid or semi-solid at room temperature.

Synthesis of Ethyl 1H-imidazole-1-acetate

The synthesis of **Ethyl 1H-imidazole-1-acetate** is typically achieved through the N-alkylation of imidazole with an ethyl haloacetate, most commonly ethyl chloroacetate. This reaction is a standard procedure in heterocyclic chemistry.

Reaction Scheme



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **Ethyl 1H-imidazole-1-acetate**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[\[5\]\[6\]](#)

Materials:

- Imidazole
- Ethyl chloroacetate
- Potassium carbonate (K₂CO₃), anhydrous

- Acetonitrile (anhydrous)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
- Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Ethyl 1H-imidazole-1-acetate**.
- The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

The structural confirmation of **Ethyl 1H-imidazole-1-acetate** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the imidazole

ring, and distinct signals for the three protons on the imidazole ring.[7][8]

- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the linker, and the three distinct carbon atoms of the imidazole ring.[7][8]

Note: Specific chemical shift values can be found in various online databases, though they may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 1H-imidazole-1-acetate** will exhibit characteristic absorption bands. A strong absorption band is expected around $1740\text{-}1760\text{ cm}^{-1}$ corresponding to the C=O stretching of the ester group. C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl and methylene groups will appear in the region of $2850\text{-}3150\text{ cm}^{-1}$. C-N and C=C stretching vibrations of the imidazole ring will be observed in the fingerprint region (below 1600 cm^{-1}).[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (154.17 g/mol). Fragmentation patterns will likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) and other characteristic fragments of the imidazole and acetate moieties.[9]

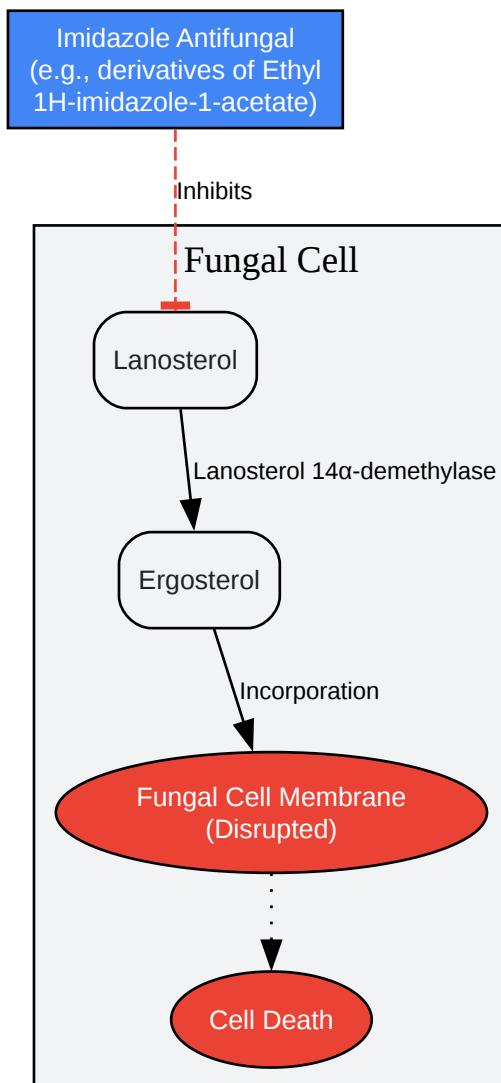
Applications in Drug Discovery and Development

Ethyl 1H-imidazole-1-acetate serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.

Precursor to Antifungal Agents

Imidazole-based compounds form a major class of antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[10] **Ethyl 1H-imidazole-1-acetate** can be utilized

as a starting material to synthesize novel imidazole-containing molecules with potential antifungal activity.



[Click to download full resolution via product page](#)

Caption: Simplified pathway of ergosterol biosynthesis and the inhibitory action of imidazole antifungals.

Building Block for Anticancer Therapeutics

Numerous imidazole derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.^[1] For instance, certain imidazole-containing compounds have been

shown to inhibit sirtuins, a class of proteins that play a crucial role in carcinogenesis.[\[1\]](#) The structural versatility of **Ethyl 1H-imidazole-1-acetate** allows for its incorporation into diverse molecular scaffolds to explore new anticancer agents.

Intermediate for Zoledronic Acid Synthesis

Ethyl 1H-imidazole-1-acetate is a key precursor in some synthetic routes to Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[\[5\]](#)[\[11\]](#) The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid (imidazol-1-yl-acetic acid), which is then further reacted to introduce the bisphosphonate moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 1H-imidazole-1-acetate**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#)[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#)[\[13\]](#)
- Toxicity: While specific toxicological data for this compound is limited, related imidazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[\[14\]](#)[\[15\]](#) A comprehensive review of the Safety Data Sheet (SDS) is essential before use.[\[12\]](#)[\[16\]](#)

Conclusion

Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the inherent biological potential of the imidazole scaffold make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of antifungal and anticancer research. This technical guide has provided a consolidated resource on its properties, synthesis, and applications, with the aim of facilitating its effective use in the scientific community. Further

research into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for Analytical Methods. [\[Link\]](#)
- Taylor & Francis Online. (n.d.). Theoretical and antimicrobial activity study for ethyl[4-[3-(1H-imidazole-1-yl)
- PubChem. (n.d.). ethyl 2-(1H-imidazol-1-yl)
- Wiley-VCH. (2007).
- PharmalInfo. (n.d.).
- ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [\[Link\]](#)
- ResearchGate. (n.d.). The antimicrobial activity of ethyl[4-[3-(1H-imidazole-1-yl).... [\[Link\]](#)
- Australian Government Department of Health. (2022).
- PubChem. (n.d.). 1-Ethyl-1H-imidazole. [\[Link\]](#)
- PubMed. (n.d.). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. [\[Link\]](#)
- The Automated Topology Builder (ATB) and Repository. (n.d.). Ethyl(4-methyl-1H-imidazol-1-yl)
- Arkivoc. (2008).
- National Institutes of Health. (n.d.).
- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0001525). [\[Link\]](#)
- ResearchGate. (n.d.). Scheme 1.
- National Institutes of Health. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [\[Link\]](#)
- ACS Publications. (2010).
- ResearchGate. (n.d.). (PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [\[Link\]](#) biological-activity-of-imidazole-and-thiazole-2l4z0j1p)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. ethyl 2-(1H-imidazol-1-yl)acetate | C7H10N2O2 | CID 3798501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rsc.org [rsc.org]
- 10. pharmainfo.in [pharmainfo.in]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. iolitec.de [iolitec.de]
- 16. Ethyl 1H-imidazole-1-acetate - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 17450-34-9 properties and uses]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093365#cas-number-17450-34-9-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com